molecular formula C13H14ClNO B2857984 2-(3-Methylphenoxy)aniline hydrochloride CAS No. 1158494-16-6; 60287-67-4

2-(3-Methylphenoxy)aniline hydrochloride

Cat. No.: B2857984
CAS No.: 1158494-16-6; 60287-67-4
M. Wt: 235.71
InChI Key: JWDSOQMUIOXPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methylphenoxy)aniline hydrochloride (CAS 1158494-16-6) is a substituted aromatic amine hydrochloride with the molecular formula C₁₃H₁₄ClNO and a molecular weight of 235.71 g/mol . Its structure consists of an aniline moiety (a benzene ring with an amino group) linked via an ether bridge to a 3-methylphenyl group, with the amino group protonated as a hydrochloride salt (Figure 1). Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 1 donor (NH₃⁺) and 2 acceptors (O, Cl⁻) .
  • Rotatable bonds: 2 (ether bridge and methyl group) .
  • Stability: Typically supplied as a crystalline solid, stable for ≥5 years at -20°C under recommended storage conditions .

This compound is primarily used as a building block in pharmaceutical and agrochemical research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14;/h2-9H,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDSOQMUIOXPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 2-(3-methylphenoxy)aniline hydrochloride with four structurally related aniline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors
2-(3-Methylphenoxy)aniline hydrochloride 1158494-16-6 C₁₃H₁₄ClNO 235.71 3-methylphenoxy, NH₃⁺ 1 / 2
3-(Difluoromethyl)-2-methylaniline hydrochloride Not provided C₈H₁₀ClF₂N 193.63 2-methyl, 3-difluoromethyl, NH₃⁺ 1 / 3
2-(Benzyloxy)-4-chloro-3-methylaniline hydrochloride EN300-43354586 C₁₃H₁₄ClNO 241.12 4-chloro, 3-methyl, benzyloxy, NH₃⁺ 1 / 3
3-Chloro-2-(methoxymethyl)aniline hydrochloride CID 23446885 C₈H₁₁Cl₂NO 216.14 3-chloro, 2-methoxymethyl, NH₃⁺ 1 / 3
3-[(3-Fluorophenoxy)methyl]aniline hydrochloride 1171709-18-4 C₁₃H₁₃ClFNO 253.70 3-fluorophenoxymethyl, NH₃⁺ 1 / 3

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) increase polarity and may enhance solubility in polar solvents, while bulky groups (e.g., benzyloxy) reduce rotational freedom .
  • Hydrogen Bonding: Higher acceptor counts (e.g., 3 in 3-fluorophenoxy derivative) correlate with increased solubility in aqueous media .
2-(3-Methylphenoxy)aniline Hydrochloride
  • Pharmacological Potential: Derivatives like NAPMA inhibit osteoclast differentiation by downregulating NFATc1 and cathepsin K, showing promise for osteoporosis treatment .
  • Toxicity: No carcinogenicity data available.
3-(Difluoromethyl)-2-methylaniline Hydrochloride
  • Activity : Difluoromethyl groups enhance metabolic stability, making this compound a candidate for enzyme inhibitor design .
2-(Benzyloxy)-4-chloro-3-methylaniline Hydrochloride
  • Applications : The benzyloxy group may improve blood-brain barrier penetration, useful in CNS-targeting drugs .
3-Chloro-2-(methoxymethyl)aniline Hydrochloride
  • Toxicity : Chlorine substituents can increase hepatotoxicity risks, as seen in halogenated aniline analogs .

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